molecular formula C11H11BrN2S B15271760 N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine

N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine

Cat. No.: B15271760
M. Wt: 283.19 g/mol
InChI Key: JKHFYXGDPHJQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine is a bromothiophene-pyridine hybrid compound featuring a 3-bromothiophene moiety linked via a methylene bridge to a 4-methylpyridin-3-amine group.

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine

InChI

InChI=1S/C11H11BrN2S/c1-8-2-4-13-6-10(8)14-7-11-9(12)3-5-15-11/h2-6,14H,7H2,1H3

InChI Key

JKHFYXGDPHJQOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC2=C(C=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a brominated thiophene derivative with a pyridine boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

The following analysis compares N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine with structurally related compounds, focusing on substituent effects, reactivity, and physicochemical properties.

Structural Analogues with Varying Substituents

Key analogues from include:

Compound ID Structure Yield (%) Melting Point (°C) Key Substituents
4b (E)-N-((4-Bromothiophen-2-yl)methylene)-4′-chloro-3-methylbiphenyl-4-amine 51.2 199–200 4-Br (thiophene), 4′-Cl (biphenyl)
5a (E)-N-((3-Bromothiophen-2-yl)methylene)-3,3′,5′-trimethylbiphenyl-4-amine 37.0 201–202 3-Br (thiophene), 3,3′,5′-Me (biphenyl)
5d (E)-4-(5-Bromothiophen-2-yl)-N-((3-bromothiophen-2-yl)methylene)-2-Me-aniline 40.3 196–197 5-Br (thiophene), bis-bromothiophene

Key Observations :

  • Substituent Position : Bromine at the 3-position on thiophene (as in 5a) correlates with lower yields (37%) compared to 4b (51.2%), likely due to steric hindrance or electronic effects .
  • Melting Points : Higher melting points (e.g., 201–202°C for 5a) are associated with symmetrical substituents (e.g., trimethyl groups), enhancing crystal packing .
Positional Isomerism: 3-Bromo vs. 4-Bromo Thiophene
  • N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine () differs from the target compound in bromine position (4 vs. 3 on thiophene) and pyridine methyl group (6 vs. 4).
    • Reactivity : 3-Bromo derivatives may exhibit distinct reactivity in cross-coupling reactions due to differing electronic environments .
    • Steric Effects : 4-Bromo substitution could reduce steric clashes in catalytic applications compared to 3-bromo isomers .
Functional Group Variations: Imine vs. Amine Linkage
  • Schiff Base Analogues : (E)-N-((3-Bromothiophen-2-yl)methylene)-4-methylpyridin-2-amine () contains an imine (C=N) linkage instead of a methylene amine (C-NH).
    • Hydrolysis Susceptibility : Imine bonds in Schiff bases undergo Pd-catalyzed hydrolysis during Suzuki coupling, yielding free amines, whereas methylene amines are more stable under similar conditions .
    • Coordination Chemistry : The pyridine nitrogen in Schiff bases may coordinate with Pd, influencing catalytic cycles, whereas the amine nitrogen in the target compound could exhibit different coordination behavior .
Computational Insights

DFT studies on analogues () reveal:

  • Frontier Molecular Orbitals (FMOs) : Electron-withdrawing substituents (e.g., Br) lower the energy gap between HOMO and LUMO, enhancing reactivity.
  • Molecular Electrostatic Potential (MESP): Thiophene sulfur shows negligible interaction with Pd, suggesting bromine and pyridine groups dominate catalytic activity .

Biological Activity

N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Structural Characteristics

The compound has the following chemical structure:

  • Molecular Formula : C12H12BrN3S
  • Molecular Weight : 269.16 g/mol

It consists of a brominated thiophene ring linked to a pyridine moiety through a methyl group. The presence of the bromine atom enhances the compound's reactivity and biological interactions, making it a candidate for various therapeutic applications.

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit specific enzymes involved in cancer pathways, such as those regulating cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound might modulate inflammatory responses by interacting with cytokine signaling pathways.

The mechanisms primarily involve binding to specific receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
3-Amino-5-bromo-6-methylpyridin-2-olHydroxyl groupAntimicrobialHydroxyl group enhances solubility
5-Bromo-N-(pyrazin-2-yl)thiophenePyrazine moietyAnticancerPyrazine enhances electron delocalization
4-Methylpyridin-3-amines derivativesVarious substitutionsDiverse activitiesSubstitution pattern affects reactivity

This compound stands out due to its specific combination of a brominated thiophene ring and a methyl-substituted pyridine, which may provide enhanced biological activity compared to these other compounds.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anticancer Mechanism Exploration :
    • Research focused on the compound's interaction with cancer cell lines demonstrated that it induces apoptosis in human breast cancer cells through the activation of caspase pathways . The study highlighted its potential as a lead compound for developing new anticancer therapies.
  • Inflammatory Response Modulation :
    • In vitro studies showed that this compound can reduce the secretion of pro-inflammatory cytokines in macrophages, indicating its role in modulating inflammatory responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.